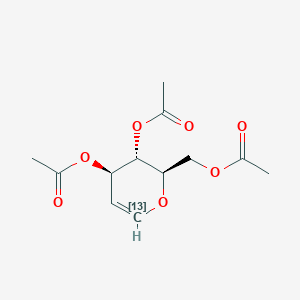
3,4,6-Tri-O-acetyl-D-glucal-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-D-glucal-13C is a labeled derivative of 3,4,6-Tri-O-acetyl-D-glucal, where the carbon-13 isotope is incorporated. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for detailed pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C typically involves the acetylation of D-glucal. The process begins with the reaction of D-glucal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or aldehydes, while reduction can produce alcohols .
科学研究应用
3,4,6-Tri-O-acetyl-D-glucal-13C has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes. This enables researchers to study the metabolic fate of glucose derivatives and understand their role in different biological pathways .
相似化合物的比较
3,4,6-Tri-O-acetyl-D-glucal-13C is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version used in similar applications but without the isotope tracing capability.
3,4,6-Tri-O-acetyl-D-galactal: Another acetylated sugar derivative used in oligosaccharide synthesis.
1,2-Dideoxy-3,4,6-Tri-O-acetyl-D-arabino-1-hexenopyranose: A derivative used in the synthesis of deoxy sugars.
These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labels.
生物活性
3,4,6-Tri-O-acetyl-D-glucal-13C is a derivative of D-glucal, a compound recognized for its significance in glycochemistry and organic synthesis. The incorporation of the stable isotope carbon-13 (13C) enhances its utility in metabolic studies and drug development. This article explores the biological activity of this compound, focusing on its biochemical properties, potential therapeutic applications, and mechanisms of action.
Molecular Formula : C12H16O7
Molecular Weight : 273.244 g/mol
Density : 1.2 ± 0.1 g/cm³
Melting Point : 51-53 °C
Boiling Point : Approximately 343.1 °C at 760 mmHg
These properties indicate that this compound is stable under standard laboratory conditions and can be used in various chemical reactions without significant degradation .
Enzymatic Reactions
Recent studies have highlighted the role of this compound in enzymatic deprotection strategies. For instance, an operationally simple enzymatic method was developed to selectively deprotect the C-3 position of this glycal derivative. This method allows for the efficient synthesis of complex glycal synthons that are challenging to obtain through traditional synthetic routes .
Case Study 1: Glycosylation Reactions
In a study examining glycosylation via transition-metal catalysis, researchers utilized 3,4,6-Tri-O-acetyl-D-glucal as a glycosyl donor. The study reported successful formation of glycosidic bonds with high stereoselectivity. This application underscores the compound's relevance in synthesizing complex carbohydrates .
Case Study 2: Tracer Studies
The incorporation of carbon-13 into drug molecules has been extensively studied for its impact on pharmacokinetics. In one investigation, researchers used this compound as a tracer to assess metabolic pathways in vivo. The results indicated altered metabolic profiles compared to non-labeled counterparts, suggesting that isotopic labeling can influence drug behavior .
The biological activity of this compound may involve several mechanisms:
- Enzyme Modulation : As a glycoside, it may interact with specific enzymes involved in carbohydrate metabolism.
- Cell Signaling : It could influence intracellular signaling pathways through its interaction with cell membrane receptors.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress within cells.
属性
分子式 |
C12H16O7 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1 |
InChI 键 |
LLPWGHLVUPBSLP-XCLPYZSQSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















